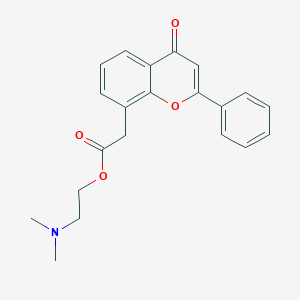

Flavone-8-acetic acid dimethylaminoethyl ester

Description

Properties

IUPAC Name |

2-(dimethylamino)ethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-22(2)11-12-25-20(24)13-16-9-6-10-17-18(23)14-19(26-21(16)17)15-7-4-3-5-8-15/h3-10,14H,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVWZYDMHQRDFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)CC1=C2C(=CC=C1)C(=O)C=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160708 | |

| Record name | Flavone-8-acetic acid dimethylaminoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138531-34-7 | |

| Record name | Flavone-8-acetic acid dimethylaminoethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138531347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavone-8-acetic acid dimethylaminoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Esterification via Acid Chloride Intermediate

A common method involves converting flavone-8-acetic acid to its acid chloride, followed by nucleophilic acyl substitution with dimethylaminoethanol.

Procedure :

-

Acid Chloride Formation : React flavone-8-acetic acid (1 equiv) with thionyl chloride (SOCl₂, 1.2 equiv) in anhydrous dichloromethane (DCM) under reflux (40°C, 4 hr).

-

Esterification : Add dimethylaminoethanol (1.5 equiv) dropwise to the acid chloride solution at 0°C, followed by triethylamine (TEA, 2 equiv) to neutralize HCl. Stir for 12 hr at room temperature.

-

Workup : Extract with saturated NaHCO₃, wash with brine, and concentrate in vacuo. Purify via silica gel chromatography (hexane:ethyl acetate, 3:1).

Direct Coupling Using Carbodiimide Reagents

Alternative protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid.

Procedure :

-

Activation : Dissolve flavone-8-acetic acid (1 equiv) and EDC (1.2 equiv) in dry DCM. Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst.

-

Nucleophilic Attack : Introduce dimethylaminoethanol (1.5 equiv) and stir at 25°C for 24 hr.

-

Purification : Quench with water, extract with DCM, and evaporate. Recrystallize from methanol to obtain white crystals.

Enzymatic Synthesis Using Lipases

Candida antarctica Lipase B (CALB)-Catalyzed Esterification

Biocatalytic methods offer regioselective esterification under mild conditions. CALB, immobilized on acrylic resin, efficiently catalyzes the reaction in non-aqueous media.

Procedure :

-

Reaction Setup : Combine flavone-8-acetic acid (13.65 mmol/L) and dimethylaminoethanol (68.25 mmol/L) in 2-methylbutan-2-ol with 4 Å molecular sieves.

-

Enzymatic Reaction : Add CALB (10% w/w) and incubate at 45°C with agitation (200 rpm) for 48 hr.

-

Termination and Isolation : Filter the enzyme, concentrate the supernatant, and purify via high-speed countercurrent chromatography (HSCCC) using hexane:ethyl acetate:methanol:water (5:5:5:5).

Comparative Analysis of Synthetic Methods

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Yield | 65–80% | 50–60% |

| Reaction Time | 12–24 hr | 48–72 hr |

| Temperature | 25–40°C | 45°C |

| Selectivity | Moderate | High |

| Environmental Impact | High (toxic solvents) | Low (green solvents) |

Table 1: Comparison of preparation methodologies for this compound.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

-

¹H NMR (CDCl₃): δ 8.2 (d, 1H, H-5), 7.6–7.4 (m, 5H, phenyl), 4.3 (t, 2H, OCH₂), 2.6 (t, 2H, NCH₂), 2.3 (s, 6H, N(CH₃)₂).

-

IR (KBr) : 1745 cm⁻¹ (ester C=O), 1650 cm⁻¹ (chromen-4-one C=O).

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: Flavone-8-acetic acid dimethylaminoethyl ester undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert the ester into its corresponding alcohol or other reduced forms.

Substitution: The ester can undergo nucleophilic substitution reactions, where the dimethylaminoethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Pharmacological Applications

1. Cancer Treatment

Flavone-8-acetic acid dimethylaminoethyl ester has demonstrated promising antitumor properties, particularly through its ability to induce cytokine production and modulate immune responses. Research indicates that it can stimulate natural killer (NK) cell activity and enhance the efficacy of interleukin-2 in treating murine renal cancer . The compound exhibits cytotoxic effects on tumor cells, which are significantly more pronounced in vivo compared to in vitro settings, suggesting a potential immunomodulatory mechanism alongside direct cytotoxicity .

Table 1: Summary of Antitumor Effects

2. Immunomodulation

The immunomodulatory effects of this compound are significant, as it has been shown to enhance the immune response against tumors. Its ability to induce interferon-alpha and synergize with other cytokines positions it as a candidate for combination therapies aimed at improving cancer treatment outcomes .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that enhance its solubility and biological activity. The structural modification through the addition of a dimethylaminoethyl group is critical in achieving these enhanced properties.

Table 2: Synthesis Overview

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Flavone-8-acetic acid + Dimethylaminoethyl reagent | Controlled temperature | This compound |

| 2 | Esterification reaction | Acidic catalyst | Final product with enhanced solubility |

Case Studies

Study on Cytotoxic Mechanisms

A comprehensive study investigated the mechanisms of action for this compound, categorizing its effects into direct cytotoxicity, immunomodulation, and pharmacologic effects. The findings indicated that while direct cytotoxic effects were observed at high concentrations, the compound's ability to modulate immune responses played a crucial role in its overall effectiveness against tumors .

Clinical Trials and Future Directions

Flavone-8-acetic acid derivatives are undergoing clinical evaluations for their potential as anticancer agents. Recent trials have focused on their ability to induce rapid hemorrhagic necrosis in tumor vasculature, which could lead to novel therapeutic strategies in oncology . The ongoing research into their mechanisms of action continues to highlight their promise as effective cancer treatments.

Mechanism of Action

The mechanism of action of flavone-8-acetic acid dimethylaminoethyl ester involves multiple pathways. It primarily exerts its effects by inducing the production of cytokines, which are signaling molecules that regulate immune responses. This leads to the activation of immune cells, such as natural killer cells and macrophages, which can target and destroy tumor cells .

Additionally, the compound has been shown to inhibit angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis. By disrupting the blood supply to tumors, this compound can effectively starve the tumor cells and inhibit their growth .

Comparison with Similar Compounds

Comparison with Flavone-8-Acetic Acid (FAA)

Structural and Pharmacokinetic Differences: FAA (NSC 347512) is the unesterified parent compound. The DMAE ester in FAA-DMAE likely enhances membrane permeability and prolongs half-life, as seen in structurally similar esters like centrophenoxine (a DMAE-containing nootropic agent) .

Efficacy and Toxicity :

FAA induces hemorrhagic necrosis in solid tumors by disrupting tumor vasculature, but it also causes coagulopathy and prolonged bleeding time in mice . FAA-DMAE’s esterification may mitigate these side effects by reducing systemic exposure to free FAA, though this remains to be validated experimentally.

Comparison with LM985 (Diethylaminoethyl Ester of FAA)

Structural and Functional Contrasts: LM985 (NSC 293015) is FAA esterified with a diethylaminoethyl group. In vitro chemosensitivity assays reveal that LM985 exhibits reduced cytotoxicity compared to FAA, possibly due to slower hydrolysis to the active acid form . FAA-DMAE’s dimethylaminoethyl group, with a shorter alkyl chain, may facilitate faster enzymatic cleavage, improving drug activation.

Pharmacodynamic Profiles: Both esters aim to enhance tumor targeting. However, LM985’s pharmacokinetics in mice show nonlinear, dose-dependent behavior due to saturation of metabolic pathways, a challenge FAA-DMAE might also face .

Comparison with Vadimezan (ASA404)

Structural Modifications: Vadimezan (ASA404) replaces the flavone core of FAA with a xanthenone scaffold, significantly altering its mechanism. Unlike FAA-DMAE, vadimezan acts as a tumor-vascular disrupting agent (VDA), inducing rapid collapse of tumor blood vessels .

Clinical Relevance: While FAA-DMAE retains the flavone structure, vadimezan’s structural overhaul addressed FAA’s low human potency. However, vadimezan’s clinical trials yielded mixed results, highlighting the difficulty in translating preclinical flavonoid-derived activity to humans .

Comparison with Xanthenone-4-Acetic Acid (XAA)

Mechanistic Overlap: Both FAA-DMAE and XAA stimulate NO production in activated macrophages, suggesting shared immunomodulatory pathways . However, XAA’s xanthenone structure confers greater metabolic stability, whereas FAA-DMAE’s ester linkage may render it more susceptible to hydrolysis in vivo.

Antitumor Activity :

XAA demonstrates broader activity against leukemias, a tumor type resistant to FAA , indicating structural differences critically influence target specificity.

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

| Compound | Core Structure | Ester Group | Key Mechanism | Bioavailability Challenges |

|---|---|---|---|---|

| FAA-DMAE | Flavone | Dimethylaminoethyl | Immune activation, NO induction | Ester hydrolysis rate |

| FAA (NSC 347512) | Flavone | None | Tumor vasculature disruption | Rapid clearance, low solubility |

| LM985 (NSC 293015) | Flavone | Diethylaminoethyl | Delayed cytotoxicity | Nonlinear pharmacokinetics |

| Vadimezan (ASA404) | Xanthenone | None | Vascular disruption | Mixed clinical outcomes |

Table 2: In Vivo Efficacy in Murine Models

Biological Activity

Flavone-8-acetic acid dimethylaminoethyl ester (FAA-DMAEE) is a synthetic derivative of flavone-8-acetic acid (FAA), a compound recognized for its potential antitumor properties. This article explores the biological activity of FAA-DMAEE, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

- Molecular Formula : C21H21NO4

- Molecular Weight : 351.396 g/mol

FAA-DMAEE is characterized by enhanced solubility and bioavailability compared to its parent compound, FAA. Its structure allows for various chemical transformations, making it a valuable intermediate in pharmaceutical synthesis.

The biological activity of FAA-DMAEE primarily involves:

- Cytokine Induction : FAA-DMAEE stimulates the production of cytokines, which play a crucial role in immune response modulation. This induction leads to the activation of immune cells such as natural killer (NK) cells and macrophages, enhancing their ability to target and destroy tumor cells .

- Inhibition of Angiogenesis : The compound disrupts the formation of new blood vessels (angiogenesis), a process vital for tumor growth and metastasis. By inhibiting angiogenesis, FAA-DMAEE effectively starves tumor cells, leading to reduced tumor growth .

Therapeutic Applications

Research has demonstrated several therapeutic applications for FAA-DMAEE:

- Antitumor Activity : Preclinical studies indicate that FAA-DMAEE can induce rapid hemorrhagic necrosis in tumor vasculature, resulting in significant tumor regression. This property positions it as a promising candidate for cancer treatment .

- Immunomodulation : The compound has shown potential in enhancing immune responses, particularly in activating macrophages and NK cells, which are critical for antitumor immunity .

- Comparative Efficacy : In studies comparing FAA-DMAEE with other flavonoids and derivatives (e.g., DMXAA), it has been noted that FAA-DMAEE exhibits superior activity in inducing TNF-α production and cytotoxic effects on various cancer cell lines .

Table 1: Comparative Biological Activity of Flavone Derivatives

| Compound | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| Flavone-8-acetic acid (FAA) | 64 | Cytokine induction | |

| DMXAA | >400 | Vascular disruption | |

| Flavone-8-acetic acid DMAEE | 28 | Enhanced immune response |

Case Study: Antitumor Efficacy in Preclinical Models

A study involving murine models demonstrated that FAA-DMAEE significantly reduced tumor size when administered at specific doses. The mechanism was attributed to its ability to induce cytokine production leading to enhanced immune cell activity against tumor cells. Notably, the study highlighted the compound's efficacy in inducing necrosis specifically within the tumor vasculature, distinguishing it from other treatments that lacked such targeted effects.

Future Directions

The identification of the stimulator of interferon genes (STING) as a potential target for flavonoid-based compounds has renewed interest in FAA-DMAEE and its analogs. Ongoing research aims to explore the structural modifications that could enhance its efficacy and specificity against various cancer types while minimizing off-target effects .

Q & A

Basic Research Questions

Q. What are the primary pharmacokinetic challenges of Flavone-8-acetic acid dimethylaminoethyl ester in murine models, and how do they influence experimental design?

- Methodological Answer : Nonlinear, dose-dependent pharmacokinetics (PK) in mice necessitate careful dose adjustments and frequent plasma monitoring. Studies show that higher doses disproportionately increase systemic exposure due to saturation of metabolic pathways . Experimental designs should incorporate serial blood sampling and high-performance liquid chromatography (HPLC) for plasma concentration profiling. Dose escalation protocols must account for reduced clearance rates at higher doses to avoid toxicity .

Q. How does this compound induce nitric oxide (NO) production, and what methods quantify this effect?

- Methodological Answer : The compound activates macrophages to produce NO via inducible nitric oxide synthase (iNOS) upregulation. Quantification involves measuring plasma nitrate levels (a stable NO metabolite) using chemiluminescence or Griess assay. In murine models, tumor-bearing mice treated with the compound showed elevated plasma nitrate, correlating with antitumor activity . Co-administration with interleukin-2 (IL-2) synergistically enhances NO production, requiring multiplex cytokine/chemokine panels for comprehensive analysis .

Q. What in vitro assays are recommended for evaluating hematological side effects, such as coagulopathy?

- Methodological Answer : Platelet aggregation assays (e.g., ristocetin-induced aggregation) and bleeding time measurements in mice are critical. Studies demonstrate dose-dependent inhibition of platelet aggregation and prolonged bleeding times, suggesting vascular endothelial disruption . Tail-vein bleeding assays and thromboelastography (TEG) can further characterize coagulation dynamics.

Advanced Research Questions

Q. What structural modifications improve the antitumor efficacy of Flavone-8-acetic acid derivatives, and how do SAR studies inform these changes?

- Methodological Answer : Substitution at the 8-position with dimethylaminoethyl ester enhances solubility and bioactivity. SAR studies reveal that replacing the flavone scaffold with xanthenone (e.g., vadimezan/ASA404) improves vascular disrupting activity . Advanced derivatives with nitro groups at the 2-position exhibit dual antiangiogenic and aminopeptidase-N (APN) inhibitory effects, validated via enzyme inhibition assays and tumor vascular permeability models .

Q. How do researchers resolve contradictions between preclinical efficacy and clinical outcomes in human trials?

- Methodological Answer : Preclinical murine models often overestimate efficacy due to species-specific differences in metabolic enzymes (e.g., murine-specific CYP450 isoforms) and tumor microenvironments. Clinical translation requires PK/PD modeling to adjust dosing schedules and identify biomarkers (e.g., plasma serotonin levels) predictive of vascular disruption . Comparative studies with analogs like DMXAA highlight the importance of interspecies variability in nitric oxide synthase activation .

Q. What experimental strategies optimize combination therapies with immunomodulators like IL-2?

- Methodological Answer : Synergistic effects with IL-2 require staggered dosing to avoid cytokine storm toxicity. In melanoma models, sequential administration (Flavone-8-acetic acid ester followed by IL-2) amplifies natural killer (NK) cell activity and tumor necrosis, measured via flow cytometry and histopathology . Co-treatment also upregulates endothelial adhesion molecules (e.g., ICAM-1), assessed via immunohistochemistry .

Data Analysis and Technical Challenges

Q. What biomarkers are most reliable for assessing the compound’s vascular disrupting activity?

- Methodological Answer : Plasma serotonin levels and tumor-associated nitric oxide metabolites are robust biomarkers. Elevated serotonin correlates with vascular leakage, quantified via ELISA, while dynamic contrast-enhanced MRI (DCE-MRI) visualizes tumor perfusion changes .

Q. How do researchers validate antiangiogenic mechanisms beyond vascular disruption?

- Methodological Answer : Endothelial tube formation assays (Matrigel-based) and APN inhibition assays are critical. Derivatives with nitro substitutions reversibly bind APN’s catalytic site (IC₅₀ ~10 µM), validated via fluorogenic substrate assays (e.g., Ala-p-nitroanilide hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.